N1-(3,4-dimethoxyphenethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide
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Description
N1-(3,4-dimethoxyphenethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is a compound that has gained attention in the scientific community due to its potential for use in various research applications. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied extensively. In
Scientific Research Applications
Organic Synthesis and Catalysis
Compounds with oxalamide structures, similar to N1-(3,4-dimethoxyphenethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide, are often explored for their roles in organic synthesis and catalysis. For instance, oxalamide derivatives have been studied as ligands in catalytic reactions, such as in the Cu/Oxalic Diamide-Catalyzed Coupling of Terminal Alkynes with Aryl Halides. This process facilitates the creation of internal alkynes through a copper-catalyzed coupling reaction, indicating the potential utility of oxalamide derivatives in enhancing the efficiency and selectivity of such catalytic processes (Chen et al., 2023).
Medicinal Chemistry
In medicinal chemistry, oxalamide structures and related compounds are often investigated for their biological activities. The study of Schiff’s bases and azetidinones of isonocotinyl hydrazone, for example, reveals their potential as antidepressant and nootropic agents. This suggests that derivatives of oxalamide could also be explored for their pharmacological properties, including their interactions with biological targets and potential therapeutic applications (Thomas et al., 2016).
Material Science
In material science, the structural attributes of oxalamide derivatives could be utilized in the development of novel materials with specific properties. The study of magnesium and zinc complexes supported by N,O-bidentate pyridyl functionalized alkoxy ligands, for instance, highlights the role of metal complexes in the immortal ring-opening polymerization (ROP) of cyclic esters. This research indicates the potential of oxalamide derivatives in creating polymers with tailored properties for various applications (Wang et al., 2012).
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O6S/c1-17-6-9-20(10-7-17)34(30,31)27-14-4-5-19(27)16-26-24(29)23(28)25-13-12-18-8-11-21(32-2)22(15-18)33-3/h6-11,15,19H,4-5,12-14,16H2,1-3H3,(H,25,28)(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTTXOBZSFKOID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCCC3=CC(=C(C=C3)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3,4-dimethoxyphenethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide |
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